3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a 1,2,4-oxadiazole ring, and substituted phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced by reacting an appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.
Substitution Reactions: The substituted phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or alkylation, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂), alkyl halides, and various catalysts (e.g., Lewis acids) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their therapeutic potential, particularly as kinase inhibitors in cancer treatment.
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as oxadiazole-based drugs, are studied for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to its combination of a quinazoline core and a 1,2,4-oxadiazole ring, along with substituted phenyl groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
1207051-06-6 |
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Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-8-11-19(12-9-16)24-27-23(33-28-24)15-29-22-7-5-4-6-21(22)25(31)30(26(29)32)20-13-10-17(2)18(3)14-20/h4-14H,15H2,1-3H3 |
InChI Key |
YCIFJYBUJVPRKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
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